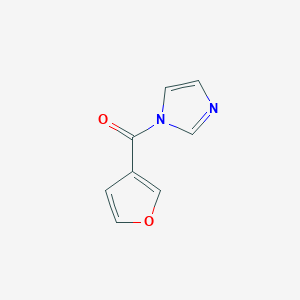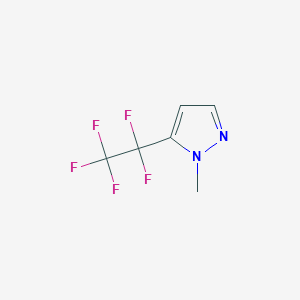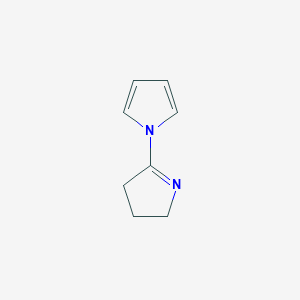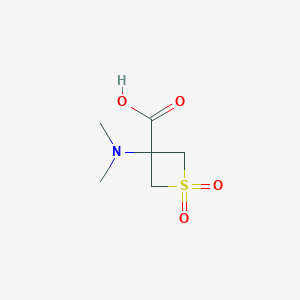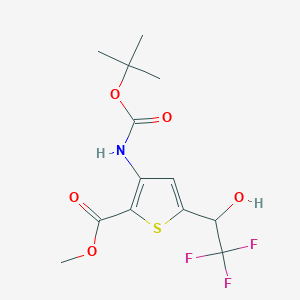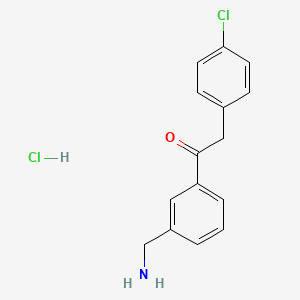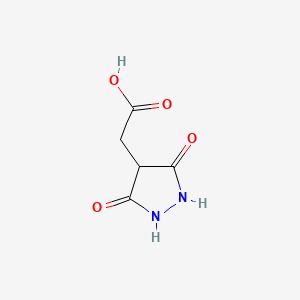![molecular formula C11H7ClN2 B15204733 4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
4-chloro-3H-pyrrolo[2,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3H-pyrrolo[2,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3H-pyrrolo[2,3-c]quinoline can be achieved through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For instance, the Pictet–Spengler reaction, accompanied by cyclization and oxidation, is often employed . Another method includes the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize palladium-catalyzed sequential cross-coupling reactions and cyclization processes .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3H-pyrrolo[2,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like halogenating agents.
Common Reagents and Conditions
Oxidation: DDQ is commonly used for oxidative annulation.
Reduction: Aluminum hydride is used for reduction reactions.
Substitution: Halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-chloro-3H-pyrrolo[2,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological assays and interactions with cellular components.
Medicine: It is being investigated for its potential antibacterial, antifungal, and antineoplastic properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-3H-pyrrolo[2,3-c]quinoline involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit acetylcholinesterase in the human central nervous system . Additionally, it can interact with metal ions such as Zn²⁺, Cd²⁺, and Hg²⁺, making it useful in analytical chemistry for ion detection .
Comparison with Similar Compounds
Similar Compounds
Marinoquinolines: These compounds share a similar tricyclic structure and exhibit antibacterial and antifungal properties.
Pyonitrins: These are labeled with the 15N isotope in the quinoline fragment and have similar synthetic routes.
Uniqueness
4-chloro-3H-pyrrolo[2,3-c]quinoline is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-chloro-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C11H7ClN2/c12-11-10-8(5-6-13-10)7-3-1-2-4-9(7)14-11/h1-6,13H |
InChI Key |
SKLVCIVAOIHGGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


